molecular formula C7H14O5 B015823 Methyl-L-rhamnopyranoside CAS No. 63864-94-8

Methyl-L-rhamnopyranoside

Cat. No.: B015823
CAS No.: 63864-94-8
M. Wt: 178.18 g/mol
InChI Key: OHWCAVRRXKJCRB-UISSTJQFSA-N
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Description

Methyl-L-rhamnopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C7H14O5 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Branched Targets : Methyl 2-O-benzyl-α-L-rhamnopyranosyl-(1→3)-2,4-di-O-benzyl-α-L-rhamnopyranoside was used in the synthesis of branched targets in a study focused on the methyl glycosides of tri-, tetra-, and pentasaccharide fragments of the Shigella flexneri serotype 5A O-antigen (Mulard & Ughetto-Monfrin, 2000).

  • Glycosyl Acceptor in Chair Conformation : Methyl (2′S,3′S)-3,4-O-(2′,3′-dimethoxybutane-2′,3′-diyl)-α-l-rhamnopyranoside served as a glycosyl acceptor with a chair conformation, indicating its significance in structural chemistry (Tsai, Yang, Chen, & Lin, 2008).

  • Potential Therapeutic Applications : Methyl 4-O-(β-D-Galactopyranosyl)-3-O(β-D-Glucopyranosyluronic Acid)-α-L-Rhamnopyranoside, a novel trisaccharide, was synthesized, showing potential therapeutic applications (Ray, Sarkar, & Roy, 1989).

  • Protecting Group for Carbohydrate Synthesis : The [β-(trimethylsilyl)ethoxy]methyl (SEM) acetal, a versatile protecting group, enabled the preparation of fully functionalized rhamnose acceptors and donors for glycosylation reactions (Pinto, Buiting, & Reimer, 1990).

  • Methylation Studies : Methylation of 2,3-O-isopropylidene-L-rhamnose yielded a mixture of methyl 2,3-O-isopropylidene-4-O-methyl-α- and -L-rhamnopyranosides, contributing to pyranose–furanose equilibria studies (Ferguson & Haines, 1969).

  • Antimicrobial Properties : Methyl 4-O-palmitoyl-α-L-rhamnopyranoside derivatives demonstrated excellent antimicrobial properties against human pathogenic bacteria and fungi, surpassing standard antibiotics (Matin, 2014).

  • Vaccine Potential : The rhamnolipid from Pseudomonas aeruginosa, having the structure 2-O-α-l-rhamnopyranosyl-α-l-rhamnopyranosyl-, showed potential as a vaccine against bacterial infections (Edwards & Hayashi, 1965).

  • Esters with Improved Properties : Rhamnopyranoside esters exhibited better stability, polarity, and binding affinity than non-ester rhamnopyranosides, potentially being more potent against fungal pathogens than bacterial organisms (Matin, Islam, Siddika, & Bhattacharjee, 2021).

Safety and Hazards

Safety measures for handling Methyl-L-rhamnopyranoside include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

(3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWCAVRRXKJCRB-UISSTJQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40628661
Record name Methyl 6-deoxy-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63864-94-8
Record name Methyl 6-deoxy-L-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40628661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Methyl-L-rhamnopyranoside in organic synthesis?

A1: this compound serves as a valuable building block in synthesizing complex carbohydrates and glycosides. Its defined stereochemistry and the availability of the C-2 hydroxy group for further modifications make it a suitable glycosyl acceptor. [] For instance, in a study, this compound was derivatized to create a specific glycosyl acceptor, Methyl (2′S,3′S)-3,4-O-(2′,3′-dimethoxybutane-2′,3′-diyl)-α-l-rhamnopyranoside, for use in carbohydrate synthesis. []

Q2: How does NMR spectroscopy contribute to understanding this compound derivatives?

A2: NMR spectroscopy, particularly 2D NMR techniques like NOESY, plays a crucial role in elucidating the structure of this compound derivatives. These techniques provide valuable information about the connectivity, stereochemistry, and conformation of the molecule. [, ] For example, researchers employed NMR spectroscopy to determine the absolute stereostructures of Aurisides A and B, two novel cytotoxic macrolide glycosides isolated from the sea hare Dolabella auricularia. These compounds contain a 2,4-di-O-methyl-L-rhamnopyranoside moiety, and their structural characterization was significantly aided by NMR analysis. [] Similarly, NMR spectroscopy was instrumental in determining the conformation and configuration of various acyl-glycosides, including p-cumaroyl-L-rhamnoses. []

Q3: What makes this compound a relevant molecule in natural product chemistry?

A3: this compound is a significant component of various naturally occurring glycosides. Aurisides A and B, isolated from the sea hare Dolabella auricularia, exemplify this. These compounds exhibited cytotoxic activity against HeLa S(3) cells, highlighting the potential pharmacological relevance of L-rhamnose-containing natural products. [] Understanding the structure and function of such compounds can pave the way for developing novel therapeutic agents.

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